[5-(Difluoromethyl)pyridin-2-YL]methanamine
Overview
Description
[5-(Difluoromethyl)pyridin-2-YL]methanamine: is a chemical compound characterized by the presence of a pyridine ring substituted with a difluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyridine with difluoromethylamine under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of [5-(Difluoromethyl)pyridin-2-YL]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Difluoromethyl)pyridin-2-YL]methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where the difluoromethyl or methanamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [5-(Difluoromethyl)pyridin-2-YL]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays .
Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it valuable in the synthesis of products with specific desired characteristics .
Mechanism of Action
The mechanism of action of [5-(Difluoromethyl)pyridin-2-YL]methanamine involves its interaction with specific molecular targets. The difluoromethyl group and methanamine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
[5-(Trifluoromethyl)pyridin-2-YL]methanamine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
[5-(Chloromethyl)pyridin-2-YL]methanamine: Contains a chloromethyl group instead of a difluoromethyl group.
[5-(Methyl)pyridin-2-YL]methanamine: Features a methyl group in place of the difluoromethyl group.
Uniqueness: The presence of the difluoromethyl group in [5-(Difluoromethyl)pyridin-2-YL]methanamine imparts unique chemical properties, such as increased electronegativity and stability, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents .
Properties
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H,3,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOPLSZLZJHVFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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